N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-14-18(19(24)21-13-12-15-6-4-3-5-7-15)28-20(22-14)23-29(25,26)17-10-8-16(27-2)9-11-17/h6,8-11H,3-5,7,12-13H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIVEVNCXHINTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCC3=CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of lysine acetyltransferases (KATs) within the MYST family. These enzymes are crucial for various cellular processes, including gene regulation and DNA repair, which positions this compound as a promising candidate for therapeutic applications in cancer treatment and other diseases associated with dysregulated gene expression.
Chemical Structure and Properties
The compound features a thiazole ring, a sulfonamide group, and a cyclohexene moiety. Its unique structural attributes contribute to its biological activity and potential pharmacological applications.
- Molecular Formula : C17H23N3O3S
- Molecular Weight : 345.45 g/mol
- CAS Number : [Not specified in provided data]
This compound acts primarily by inhibiting KATs, which play a significant role in histone acetylation. This inhibition can lead to altered gene expression patterns, making it a potential therapeutic agent in conditions where KAT activity is dysregulated.
Inhibition of Lysine Acetyltransferases (KATs)
KATs are involved in the acetylation of histones, which influences gene expression and cellular metabolism. The inhibition of these enzymes by the compound can have several therapeutic implications:
- Cancer Treatment : By modulating gene expression, the compound may inhibit tumor growth and induce apoptosis in cancer cells.
- Epigenetic Regulation : The ability to influence epigenetic factors positions this compound as a lead for developing new drugs targeting various diseases linked to epigenetic changes.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound against structurally related compounds:
| Compound Name | Structure/Features | Biological Activity | Uniqueness |
|---|---|---|---|
| N-(4-cyclohexenyl)-benzenesulfonamide | Similar sulfonamide structure | KAT inhibition | Lacks thiazole ring |
| 5-Ethyl-2-methoxybenzenesulfonamide | Sulfonamide with methoxy group | Anticancer activity | No cyclohexene or thiazole |
| 4-Methoxyphenylsulfonamide | Basic sulfonamide structure | Antibacterial activity | Simpler structure, no thiazole or cyclohexene |
This table illustrates that while there are compounds with similar functionalities, the unique combination of features in this compound may confer distinct advantages in specific therapeutic contexts.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:
- Synthesis Techniques : Multi-step organic reactions have been employed to synthesize the compound effectively, allowing for precise control over its chemical structure, which is crucial for optimizing biological properties.
- In Vitro Studies : Preliminary in vitro studies indicate that this compound exhibits significant inhibitory activity against KATs, leading to altered acetylation patterns in histones.
- Potential Applications : The compound shows promise not only in oncology but also in treating other diseases where KAT dysregulation is implicated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
